
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of nucleoside analogs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic synthesis The process may start with the preparation of the purine base, followed by the attachment of the tetradec-1-ynyl side chain
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the alkyne group, converting it to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative.
科学研究应用
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is studied for its unique structural properties and reactivity. It can serve as a model compound for studying nucleoside analogs.
Biology
In biological research, this compound may be investigated for its interactions with enzymes and nucleic acids. It could be used to study the mechanisms of enzyme inhibition or DNA/RNA binding.
Medicine
In medicinal chemistry, nucleoside analogs like this compound are explored for their potential as antiviral or anticancer agents. They may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the pharmaceutical industry, such compounds are of interest for drug development. They may be used as lead compounds for the design of new therapeutic agents.
作用机制
The mechanism of action of (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol likely involves its incorporation into nucleic acids or interaction with specific enzymes. The compound may inhibit enzyme activity or disrupt nucleic acid synthesis, leading to antiviral or anticancer effects.
相似化合物的比较
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Gemcitabine: An anticancer nucleoside analog.
Zidovudine: Another antiviral nucleoside analog used in the treatment of HIV.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart is its unique side chain and structural features, which may confer specific biological activities or improved pharmacokinetic properties.
属性
分子式 |
C24H37N5O4 |
|---|---|
分子量 |
459.6 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-(6-amino-2-tetradec-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C24H37N5O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-27-22(25)19-23(28-18)29(16-26-19)24-21(32)20(31)17(15-30)33-24/h16-17,20-21,24,30-32H,2-12,15H2,1H3,(H2,25,27,28)/t17-,20-,21-,24-/m1/s1 |
InChI 键 |
ILVOQNWLFKYNKJ-FGSUIDRYSA-N |
手性 SMILES |
CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
规范 SMILES |
CCCCCCCCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


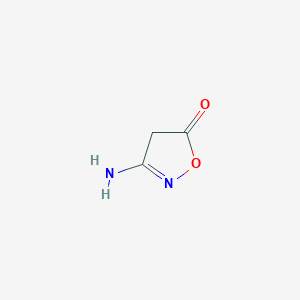
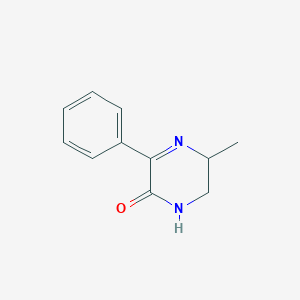
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
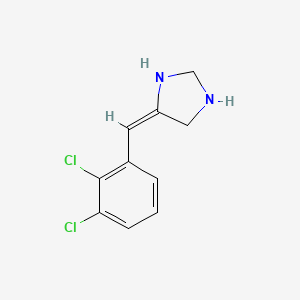
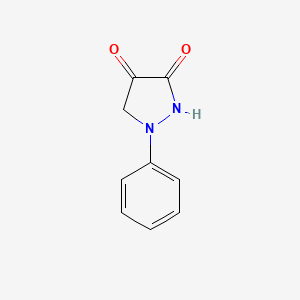
![(3aR,4R,5R,6aS)-4-((Z)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B12922505.png)
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
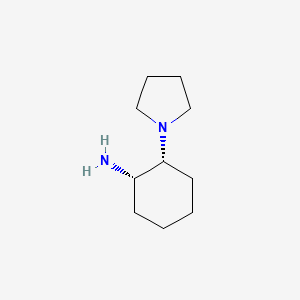
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)

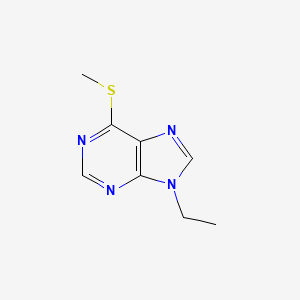
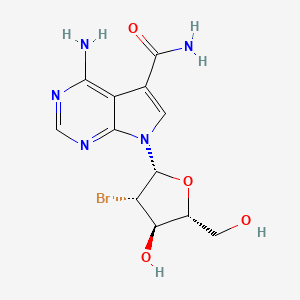
![3-(Cyclohexylmethoxy)-5-[(pyrazin-2-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12922568.png)
![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
